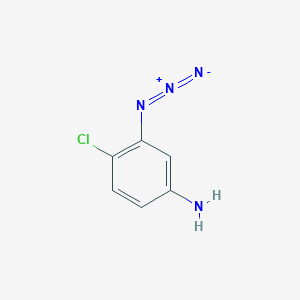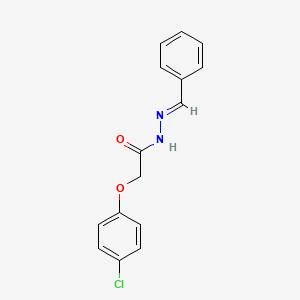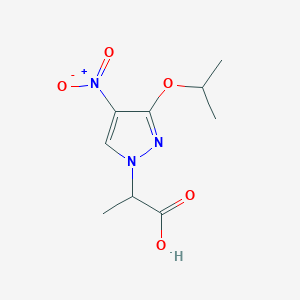
N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(4-methoxyphenethyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to a category of organic chemicals known for their complex synthesis and diverse applications in various fields of chemistry and materials science. Its structure suggests potential for interactions and reactivity due to the presence of multiple functional groups.
Synthesis Analysis
The synthesis of related oxazolidinone compounds often involves the reaction of epoxides or ketones with carbon dioxide in the presence of diamines, leading to the formation of 2-oxazolidinones and related derivatives (N. Saitǒ et al., 1986). Lewis acid-promoted direct substitution of oxazolidinones with alkyl cuprates is another method, facilitating the synthesis of diverse substituted oxazolidinones (S. Ishibuchi et al., 1991).
Molecular Structure Analysis
The molecular structure of oxazolidinone derivatives has been the subject of various analyses. For instance, the crystal and molecular structure of certain oxazolidinone compounds reveal significant insights into their conformation and electronic structure (K. Turdybekov et al., 1989).
Chemical Reactions and Properties
Oxazolidinones undergo various chemical reactions, including conjugate addition reactions and ring transformations, showcasing their reactivity and potential for creating complex molecular architectures (C. Gaul & D. Seebach, 2002). A novel synthetic approach for the synthesis of oxalamides from certain precursors through rearrangement sequences highlights the versatility of these compounds (V. Mamedov et al., 2016).
科学的研究の応用
Optically Active Compounds
- Research by Jiménez‐Pérez et al. (2006) explored optically active binuclear diorganotin compounds derived from an oxalamide, showcasing their potential in the development of novel organometallic compounds with unique properties (Jiménez‐Pérez et al., 2006).
Novel Synthetic Approaches
- Mamedov et al. (2016) developed a new synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, indicating the versatility of oxalamides in chemical synthesis and the potential for creating a variety of derivative compounds (Mamedov et al., 2016).
Formation of Derivatives
- Saitǒ et al. (1986) investigated reactions involving oxazolidinones, a related compound class, for the formation of various derivatives, highlighting the reactivity and utility of these structures in creating diverse chemical entities (Saitǒ et al., 1986).
Antimicrobial Applications
- Desai et al. (2013) synthesized and tested thiazolidin-4-one derivatives for antimicrobial activity. This suggests potential applications of similar structures, like oxalamides, in developing new antimicrobial agents (Desai et al., 2013).
Novel Drug Development
- Research by Ali et al. (2012) on iminothiazolidin-4-one acetate derivatives as aldehyde reductase inhibitors points to the potential of oxalamide derivatives in creating new drugs for treating conditions like diabetic complications (Ali et al., 2012).
Chemical Synthesis and Characterization
- Abosadiya et al. (2018) detailed the synthesis and characterization of triazole and triazolidin derivatives, providing insights into the synthesis and analysis processes that could be applicable to oxalamide derivatives (Abosadiya et al., 2018).
特性
IUPAC Name |
N'-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-[2-(4-methoxyphenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S/c1-28-18-9-3-15(4-10-18)11-12-21-19(24)20(25)22-16-5-7-17(8-6-16)23-13-2-14-29(23,26)27/h3-10H,2,11-14H2,1H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAQQJYJDNAZMHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-((2-methyl-1H-indol-5-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2480338.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2480341.png)
![2-(4-chlorophenyl)-5-methyl-1,3-thiazol-4-yl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B2480342.png)

![4-methyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide](/img/structure/B2480344.png)



![methyl 3-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B2480350.png)



